
Ticlopidine-d4
Overview
Description
Ticlopidine-d4 is a deuterated form of ticlopidine, a thienopyridine compound known for its antiplatelet properties. The deuterium substitution in this compound enhances its stability and allows for more precise pharmacokinetic studies. Ticlopidine itself is used to prevent thrombotic strokes and other conditions related to blood clot formation by inhibiting platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ticlopidine-d4 involves the incorporation of deuterium atoms into the ticlopidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Ticlopidine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thienopyridine compounds .
Scientific Research Applications
Pharmacological Applications
Antiplatelet Activity
Ticlopidine is recognized for its ability to inhibit platelet aggregation, particularly in patients at high risk for thromboembolic events. It acts as an antagonist of the adenosine diphosphate (ADP) receptor on platelets, thereby preventing activation and aggregation. This mechanism is crucial in managing conditions such as:
- Cerebrovascular Disease : Ticlopidine has been shown to reduce the incidence of subsequent strokes and myocardial infarctions in patients who have experienced transient ischemic attacks or strokes .
- Peripheral Arterial Disease : It improves symptoms of claudication and reduces thromboembolic events in patients with peripheral arterial disease .
- Cardiac Surgery : The drug is effective in preventing re-stenosis in patients undergoing procedures such as coronary artery stenting .
Analytical Applications
Stable Isotope Labeling
Ticlopidine-d4 serves as a valuable tool in pharmacokinetic studies and drug metabolism research. Its deuterated nature allows for precise quantification in biological samples using mass spectrometry techniques. This is particularly useful in:
- Bioanalytical Method Development : Researchers utilize this compound as an internal standard to improve the accuracy and reliability of assays measuring ticlopidine concentrations in plasma and other biological matrices.
Application Area | Description |
---|---|
Pharmacokinetics | Used to study the absorption, distribution, metabolism, and excretion of ticlopidine. |
Drug Interaction Studies | Helps assess potential interactions with other medications by providing accurate concentration measurements. |
Metabolite Profiling | Assists in identifying and quantifying metabolites formed during ticlopidine metabolism. |
Case Studies
Case Study 1: Efficacy in Stroke Prevention
A multicenter trial demonstrated that ticlopidine significantly reduced the rate of recurrent strokes compared to placebo among patients with recent cerebral ischemia. The study reported a reduction in vascular death rates, highlighting its efficacy as an adjunctive therapy for high-risk patients .
Case Study 2: Use in Peripheral Arterial Disease
In a cohort study involving patients with intermittent claudication, ticlopidine improved walking distances and reduced symptoms compared to standard care options. The results indicated that ticlopidine could be a beneficial treatment option for enhancing quality of life in these patients .
Safety Profile
While ticlopidine is effective, it is associated with certain adverse effects that necessitate careful monitoring:
Mechanism of Action
Ticlopidine-d4 exerts its effects by inhibiting platelet aggregation. The active metabolite of ticlopidine prevents the binding of adenosine diphosphate to its platelet receptor, impairing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and prevents thrombus formation .
Comparison with Similar Compounds
Clopidogrel: Another thienopyridine compound with similar antiplatelet properties.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Ticlopidine: The non-deuterated form of Ticlopidine-d4
Uniqueness: this compound’s uniqueness lies in its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in both research and industrial applications .
Biological Activity
Ticlopidine-d4 is a stable isotope-labeled derivative of ticlopidine, a thienopyridine compound primarily recognized for its antiplatelet properties. The incorporation of deuterium enhances its utility in analytical chemistry, particularly in mass spectrometry, allowing for precise quantification of ticlopidine levels in biological samples. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and related research findings.
This compound functions as an irreversible inhibitor of the adenosine diphosphate (ADP) receptor on platelets, effectively preventing platelet aggregation and thereby reducing the risk of thrombotic events. This mechanism is crucial in managing cardiovascular diseases where platelet activation plays a significant role.
Key Features:
- Inhibition of Platelet Aggregation : this compound inhibits ADP-induced platelet aggregation, similar to its parent compound ticlopidine.
- Metabolic Pathway : The metabolic pathway involves conversion to active metabolites that exert antiplatelet effects. These metabolites are essential for the drug's efficacy and are produced via hepatic metabolism .
Pharmacological Profile
The pharmacological profile of this compound includes its interactions with various enzymes and receptors:
- Cytochrome P450 Interaction : Ticlopidine acts as an inhibitor of CYP2C19, CYP2C9, and CYP3A4 with IC50 values of 26.0 µM, 32.3 µM, and 81.7 µM respectively . This inhibition can affect the metabolism of co-administered drugs.
- NTPDase Inhibition : Ticlopidine also inhibits several NTPDase isoenzymes (NTPDase2 and NTPDase3), which are involved in nucleotide metabolism, further contributing to its antithrombotic effects .
Comparative Biological Activity
The following table summarizes the biological activities and mechanisms of this compound compared to related compounds:
Compound | Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Ticlopidine | Thienopyridine | ADP receptor antagonist | - |
Clopidogrel | Thienopyridine | ADP receptor antagonist | 0.53 (active metabolite) |
Prasugrel | Thienopyridine | ADP receptor antagonist | Faster onset |
Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible binding; faster action | - |
Aspirin | Salicylate | Cyclooxygenase inhibitor | - |
Case Studies and Research Findings
Several studies have investigated the biological activity and clinical implications of this compound:
- Antiplatelet Efficacy : A study demonstrated that this compound effectively inhibited platelet aggregation in vitro, with a significant reduction in aggregation rates observed at varying concentrations.
- Metabolic Studies : Research utilizing mass spectrometry has shown that this compound provides enhanced tracking capabilities in metabolic studies compared to non-deuterated forms, facilitating more accurate assessments of drug metabolism in vivo .
- Clinical Implications : Clinical studies have indicated that while ticlopidine is effective, it is often replaced by newer agents like clopidogrel due to safety profiles and side effects. However, this compound remains a valuable tool in research settings for understanding drug interactions and metabolic pathways .
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying Ticlopidine-d4 in biological matrices, and how can researchers ensure reproducibility?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Validate the method by assessing linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%) using deuterated internal standards. Ensure reproducibility by documenting chromatographic conditions (e.g., column type, mobile phase) and sample preparation steps (e.g., protein precipitation with acetonitrile) . Replicate experiments across multiple batches to confirm stability and minimize matrix effects .
Q. How should researchers design experiments to validate this compound as an internal standard in pharmacokinetic studies?
- Methodological Answer : Perform cross-validation with non-deuterated Ticlopidine to confirm no isotopic interference. Include calibration curves with at least six concentration points and quality control (QC) samples at low, medium, and high concentrations. Assess recovery rates (≥70%) and matrix effects (ion suppression/enhancement <20%) using post-extraction spiked samples . Reference guidelines from the FDA or EMA for bioanalytical method validation .
Q. What precautions are necessary to prevent deuterium loss in this compound during long-term storage or sample processing?
- Methodological Answer : Store this compound in airtight, light-resistant containers at −80°C to minimize deuterium exchange. Avoid repeated freeze-thaw cycles and use freshly prepared stock solutions. Validate stability under experimental conditions (e.g., room temperature for 24 hours, autosampler stability) using QC samples. Monitor deuterium retention via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound versus other deuterated analogs?
- Methodological Answer : Conduct comparative studies to evaluate isotopic purity (≥98% by NMR) and potential batch-to-batch variability. Use multivariate analysis to identify confounding factors, such as differences in extraction efficiency or ionization efficiency in MS. Cross-reference data with non-deuterated Ticlopidine to isolate deuterium-specific effects . Apply Bayesian statistical models to account for variability in small sample sizes .
Q. What strategies optimize the integration of this compound into novel analytical platforms (e.g., microsampling or dried blood spots)?
- Methodological Answer : Validate microsampling protocols by comparing hematocrit effects and volumetric accuracy (e.g., 10 µL vs. 50 µL samples). Use ambient ionization techniques (e.g., paper spray MS) to minimize preprocessing steps. Optimize extraction solvents (e.g., methanol:water ratios) to enhance recovery from dried matrices. Include internal standard normalization to correct for spot-to-spot heterogeneity .
Q. How can researchers assess the impact of deuterium isotope effects on this compound’s metabolic stability in vitro?
- Methodological Answer : Perform metabolic assays using human liver microsomes (HLM) or hepatocytes. Compare intrinsic clearance (CLint) values between this compound and non-deuterated Ticlopidine. Use kinetic isotope effect (KIE) calculations (e.g., ) to quantify deuterium’s influence on cytochrome P450-mediated oxidation. Validate findings with stable isotope-labeled metabolites via HRMS .
Q. What experimental controls are critical when investigating this compound’s cross-reactivity in immunoassays?
- Methodological Answer : Include negative controls (matrix without this compound) and positive controls (spiked matrix with known concentrations). Evaluate cross-reactivity using structurally similar analogs (e.g., Clopidogrel-d4) and assess antibody specificity via competitive ELISA. Use cross-validation with LC-MS/MS to confirm immunoassay accuracy .
Q. Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in deuterated this compound synthesis?
- Methodological Answer : Characterize each batch using quantitative <sup>1</sup>H/<sup>2</sup>H NMR and HRMS to confirm isotopic enrichment. Apply ANOVA to compare inter-batch variability in critical parameters (e.g., purity, residual solvents). Use batch correction algorithms (e.g., ComBat) in metabolomics datasets to normalize technical variability .
Q. What statistical frameworks are appropriate for reconciling conflicting results in this compound stability studies?
- Methodological Answer : Use meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor (e.g., random-effects models). Conduct sensitivity analyses to identify outliers or confounding variables (e.g., temperature fluctuations during transport). Apply principal component analysis (PCA) to visualize multivariate stability trends .
Q. Ethical and Regulatory Considerations
Q. How should researchers document this compound’s synthetic pathway to meet regulatory standards for clinical trials?
- Methodological Answer : Adhere to ICH Q11 guidelines by providing detailed synthetic routes, including deuterium incorporation steps (e.g., catalytic deuteration or exchange reactions). Submit certificates of analysis (CoA) for purity, isotopic enrichment, and residual solvents. Include stability data under ICH-recommended conditions (e.g., 25°C/60% RH for 6 months) .
Properties
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858483 | |
Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-49-1 | |
Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.